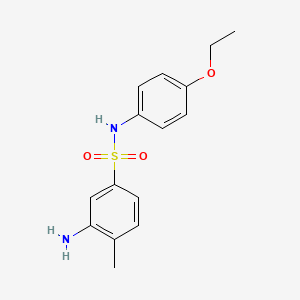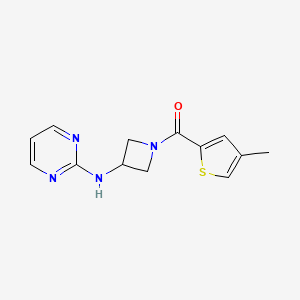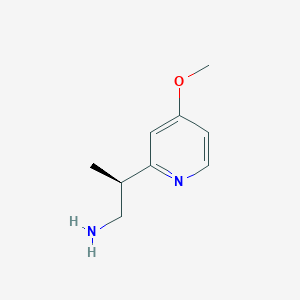
3-氨基-N-(4-乙氧基苯基)-4-甲基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of sulfonamides typically involves the reaction of sulfonamide groups with amines or halogenated precursors. For instance, unexpected synthesis outcomes, such as the formation of novel sulfonamide compounds through aminohalogenation reactions, demonstrate the complexity and variability of sulfonamide synthesis processes (Zhang, Shi-jie, Hu, Wei-Xiao, 2010). Additionally, the improvement of synthesis methods for sulfonamides, as shown by Zhang De-jun (2006), highlights ongoing efforts to enhance the efficiency and yield of these compounds.
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the properties and potential applications of sulfonamides. Studies employing crystallography and spectroscopic methods have provided detailed insights into the molecular architectures of sulfonamides. For example, Rodrigues et al. (2015) investigated the crystal structures of related sulfonamide compounds, revealing the importance of intermolecular interactions in determining supramolecular architectures.
Chemical Reactions and Properties
Sulfonamides can undergo various chemical reactions, influencing their biological activity and utility. The reactivity of sulfonamide compounds, including their ability to form complexes and participate in hydrogen bonding, plays a significant role in their biological effects. The synthesis and reactivity of specific sulfonamide derivatives have been explored to develop novel therapeutic agents and understand their mechanism of action (Kurosawa, T. Kan, T. Fukuyama, 2003).
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting point, and crystal structure, are essential for their formulation and application. Investigations into these properties help in the optimization of sulfonamides for various uses. The study of crystal structures provides valuable information on the molecular arrangement and potential intermolecular interactions within the crystal lattice.
Chemical Properties Analysis
The chemical properties of sulfonamides, including their reactivity, stability, and interactions with biological molecules, are central to their biological activities. Research into the enzyme inhibitory kinetics and molecular docking of sulfonamides has shed light on their potential as therapeutic agents, offering insights into their mode of action and interaction with biological targets (Abbasi et al., 2018).
科学研究应用
抗癌特性
- 对磺胺衍生物(如3-氨基-N-(4-乙氧基苯基)-4-甲基苯磺酰胺)进行的研究显示了在癌症治疗中的潜力。例如,相关化合物(Z)-N-(4-溴-5-乙氧基-3,5-二甲基呋喃-2(5H)-基)-4-甲基苯磺酰胺,已被研究其结构和抗癌特性。这些研究有助于理解磺胺类药物的抗癌潜力(Zhang, Shi-jie, Hu, & Wei-Xiao, 2010)。
抗肿瘤筛选
- 磺胺类药物,包括与3-氨基-N-(4-乙氧基苯基)-4-甲基苯磺酰胺相关的变体,已被筛选用于抗肿瘤特性。例如,一项基于阵列结构和基因表达关系的研究调查了几种抗肿瘤磺胺类药物,阐明了这些化合物的重要药效团结构和对药物敏感的细胞通路(T. Owa et al., 2002)。
光动力疗法应用
- 苯磺酰胺衍生物在光动力疗法中的应用,特别是在癌症治疗中,是一个活跃的研究领域。一项关于锌酞菁取代新苯磺酰胺衍生基团的研究发现这些化合物适用于光动力疗法中的II型光敏剂(M. Pişkin, Canpolat, & Ö. Öztürk, 2020)。
抗炎应用
- 研究还探索了氨基苯磺酰胺衍生物的抗炎潜力。一项研究调查了美非那酸衍生物,包括4-氨基-N-甲基苯磺酰胺,揭示了显著的抗炎活性(M. F. Mahdi, 2008)。
抗HIV活性
- 一些磺胺衍生物已被合成为潜在的抗HIV药物。例如,一系列N-(3-氨基-3,4-二氢-4-氧吡咯嘧啶-2-基)-4-氯-2-巯基-5-甲基苯磺酰胺衍生物已被测试其体外抗HIV-1活性,表明这类化合物的治疗潜力(Z. Brzozowski & F. Sa̧czewski, 2007)。
抗胆碱酯酶和抗氧化活性
- 磺胺类衍生物已被评估其抗胆碱酯酶和抗氧化作用。一项关于N-(2-乙酰基-4-(苯乙烯基)苯基)-4-苯磺酰胺衍生物的研究揭示了它们作为治疗剂对抗阿尔茨海默病等疾病的潜力(M. Mphahlele, Gildenhuys, & Zamisa, 2021)。
对淋巴细胞的影响
- 对氨基酚衍生物对人类外周血淋巴细胞的影响的研究表明,这些化合物可以影响这些细胞的存活能力和功能状态,从而为免疫调节活动的研究开辟了途径(D. Nizheharodava et al., 2020)。
抗菌和抑制脂氧合酶
- 磺胺类药物,如N-(烷基/芳基)-N-(2,3-二氢-1,4-苯并二氧杂环己-6-基)-4-甲基苯磺酰胺,已显示出有希望的抗菌特性和抑制脂氧合酶作用,表明它们在治疗炎症疾病中的实用性(M. Abbasi et al., 2017)。
糖尿病治疗
- 与3-氨基-N-(4-乙氧基苯基)-4-甲基苯磺酰胺相关的化合物甲己胺已被研究其在治疗糖尿病中的有效性,表明磺胺类药物在代谢紊乱治疗中的潜力(R. Pollen et al., 1960)。
属性
IUPAC Name |
3-amino-N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-3-20-13-7-5-12(6-8-13)17-21(18,19)14-9-4-11(2)15(16)10-14/h4-10,17H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRRRUJNGAHPLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2498170.png)
![4-[(E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl methanesulfonate](/img/structure/B2498171.png)
![2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide](/img/structure/B2498172.png)

![1-[4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2498176.png)
![7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2498178.png)

![4,8-Bis(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2498182.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2498185.png)
![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2498187.png)
![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2498188.png)
